molecular formula C14H25N7O3 B12064339 Glycyl-L-histidyl-L-lysinamide CAS No. 68984-73-6

Glycyl-L-histidyl-L-lysinamide

Cat. No.: B12064339
CAS No.: 68984-73-6
M. Wt: 339.39 g/mol
InChI Key: CEQLNMDCZOVWPK-QWRGUYRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-histidyl-L-lysinamide can be synthesized using classical solution methods or solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to form the peptide bond. Common protecting groups used include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). The peptide bond formation is typically facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) .

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis, which allows for the efficient and high-yield production of the compound. The process is automated and involves the use of peptide synthesizers to add amino acids sequentially .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-histidyl-L-lysinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced forms of the peptide .

Scientific Research Applications

Glycyl-L-histidyl-L-lysinamide has a wide range of scientific research applications:

Mechanism of Action

Glycyl-L-histidyl-L-lysinamide exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-histidyl-L-lysinamide is unique due to its specific sequence of amino acids and its strong affinity for copper ions. This affinity enhances its biological activity, making it a potent compound for various therapeutic applications .

Properties

CAS No.

68984-73-6

Molecular Formula

C14H25N7O3

Molecular Weight

339.39 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(13(17)23)21-14(24)11(20-12(22)6-16)5-9-7-18-8-19-9/h7-8,10-11H,1-6,15-16H2,(H2,17,23)(H,18,19)(H,20,22)(H,21,24)/t10-,11-/m0/s1

InChI Key

CEQLNMDCZOVWPK-QWRGUYRKSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CN

Origin of Product

United States

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